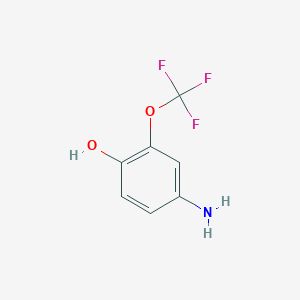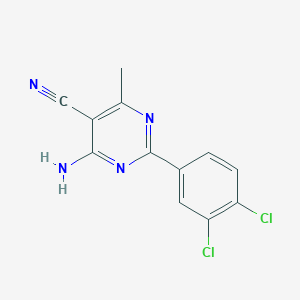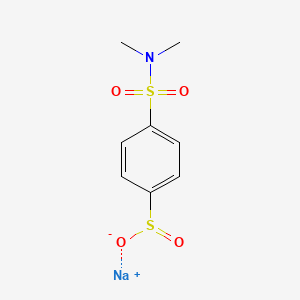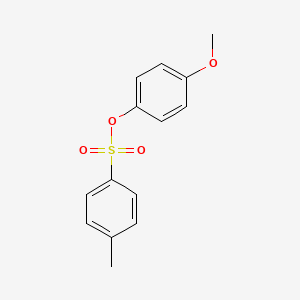![molecular formula C7H9NO2 B6599603 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 637740-07-9](/img/structure/B6599603.png)
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one (or 3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one) is an organic compound classified as an oxaazatricyclo compound, which is a type of tricyclic molecule composed of three fused rings. It is a heterocyclic compound containing both oxygen and nitrogen atoms and is considered to be a heteroatom-containing tricyclic compound. This compound has a wide range of applications in the fields of chemical synthesis, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is not fully understood. However, it is believed to act as a nucleophile in a variety of reactions. It is thought to react with electrophilic substrates, such as carbonyl compounds, to form new covalent bonds. In addition, it is believed to be able to form hydrogen bonds with substrates, which may lead to the formation of new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one are not well understood. However, it is believed to have some effects on the human body, including the inhibition of certain enzymes and the activation of certain receptors. In addition, it has been shown to have some anti-inflammatory and anti-cancer effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one in laboratory experiments include its availability and its low cost. In addition, it is a relatively stable compound and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in reactions. In addition, it can be difficult to purify and the yields of reactions involving this compound can be low.
Zukünftige Richtungen
The potential future directions for research involving 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include the development of new synthetic methods for its synthesis, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine. In addition, further research into its biochemical and physiological effects may lead to the discovery of new therapeutic agents. Finally, further research into the structure and properties of this compound may lead to the development of new materials with unique properties.
Synthesemethoden
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can be synthesized via a variety of methods. One of the most common methods is the Horner–Wadsworth–Emmons reaction, which involves the reaction of a carboxylic acid with an organophosphorus compound in the presence of a base. This reaction is used to form a phosphonate ester, which can then be reacted with a nucleophile to form the desired product. Other methods for the synthesis of 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include the Wittig reaction, the Passerini reaction, and the Ugi reaction.
Wissenschaftliche Forschungsanwendungen
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has a wide range of applications in scientific research. For example, it has been used in the synthesis of novel heterocyclic compounds, such as quinolines, pyridines, and pyrazoles. It has also been used as a building block for the synthesis of polycyclic aromatic hydrocarbons, such as phenanthrene and coronene. In addition, this compound has been used in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-cancer agents.
Eigenschaften
IUPAC Name |
3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-8-3-5-1-7(8,2-5)4-10-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXSYYFDVQIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zdexsyyfdvqiga-uhfffaoysa- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)




![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)


![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)


![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)
![4-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6599636.png)
